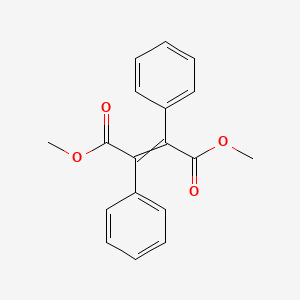
Dimethyl 2,3-diphenylbut-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3-diphenylbut-2-enedioate is an organic compound with a complex structure that includes two phenyl groups and a butenedioate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dimethyl 2,3-diphenylbut-2-enedioate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylbenzene with an oxidant in a reaction kettle, followed by the addition of a reducing agent. The reaction mixture is then stirred and heated to specific temperatures, usually between 100°C and 130°C, for a duration of 15-60 minutes. After the reaction is complete, the product is crystallized by cooling, filtered, and dried to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-diphenylbut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for bromination reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can yield brominated derivatives, while reduction reactions can produce different reduced forms of the compound .
Scientific Research Applications
Dimethyl 2,3-diphenylbut-2-enedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,3-diphenylbut-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can act as a radical initiator, forming free radicals that participate in various chemical reactions. These radicals can modify polymers and other materials, enhancing their properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl 2,3-diphenylbut-2-enedioate include:
2,3-Dimethylbut-2-ene: A related compound with a similar backbone but different functional groups.
2,3-Diphenylbutane: Another related compound with phenyl groups but lacking the butenedioate moiety.
Uniqueness
This compound is unique due to its specific combination of phenyl groups and butenedioate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and industrial materials .
Properties
CAS No. |
72487-30-0 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
dimethyl 2,3-diphenylbut-2-enedioate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15(13-9-5-3-6-10-13)16(18(20)22-2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
JOOQAQATHFFERE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C1=CC=CC=C1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
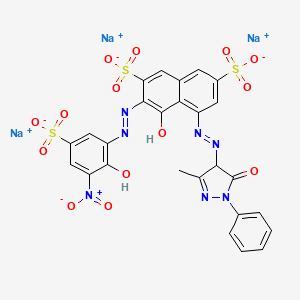
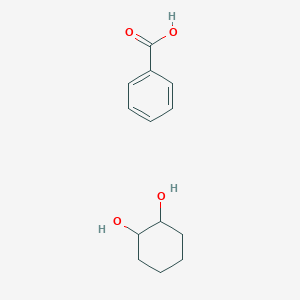
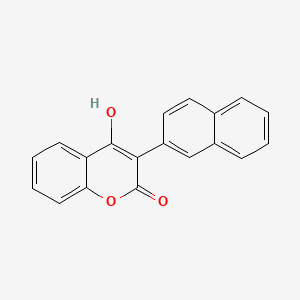
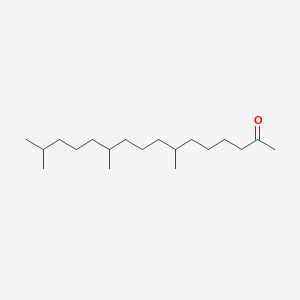
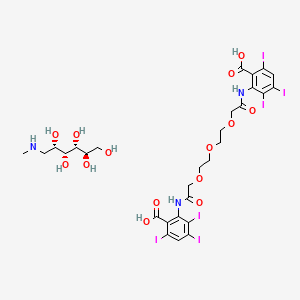

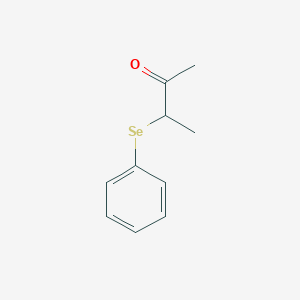
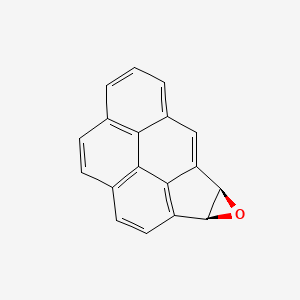
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
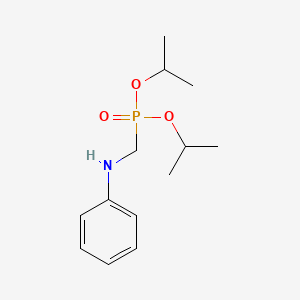
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)
